Studies investigating the human metabolome have identified Propyl Octanoate as a potential biomarker for the consumption of specific foods, such as coconut oil, apricots, and ceriman fruit (Monstera deliciosa) []. This is because Propyl Octanoate is present in these foods and can be detected in biological samples like blood or urine after consumption. However, further research is needed to validate its effectiveness and specificity as a reliable biomarker.
Propyl Octanoate's pleasant coconut aroma and presence in various food products have led to its use in food science research. Studies have explored its potential role in flavoring and aroma development in different food applications []. Additionally, research has been conducted on its interactions with other flavor compounds and its influence on overall sensory perception in food products.
Limited research suggests that Propyl Octanoate might have potential applications in other scientific fields, such as:
Propyl octanoate, with the chemical formula C₁₁H₂₂O₂, is an ester derived from octanoic acid and propanol. It is also known by various names such as n-propyl n-octanoate and propyl caprylate. This compound is characterized by its pleasant fruity aroma, making it a notable flavoring agent in the food and beverage industry. Propyl octanoate has a molecular weight of approximately 186.29 g/mol and is classified as a volatile propyl ester commonly found in fermented products, particularly wines, where it is produced by yeast during fermentation processes .
The mechanism of action of propyl octanoate is primarily related to its sensory properties. In the context of food science, its pleasant coconut aroma and flavor are attributed to its interaction with olfactory receptors in the nose. Additionally, propyl octanoate may play a role in certain biological processes, but more research is needed in this area.
Propyl octanoate can be synthesized through several methods:
Propyl octanoate has several applications across different industries:
Research on interaction studies involving propyl octanoate primarily focuses on its effects within biological systems. It has been noted that propyl octanoate can influence metabolic pathways related to fatty acids. Additionally, studies have explored its interactions with various enzymes during fermentation processes, which may enhance the production of other beneficial compounds in wine .
Propyl octanoate shares structural similarities with other fatty acid esters. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Ethyl hexanoate | C₈H₁₆O₂ | Shorter carbon chain; commonly used in flavoring |
Butyl octanoate | C₁₂H₂₄O₂ | Longer carbon chain; used in food additives |
Methyl caprylate | C₈H₁₆O₂ | Methyl ester of caprylic acid; used in fragrances |
Octanoic acid | C₈H₁₆O₂ | Parent compound; fatty acid with applications in health |
Uniqueness of Propyl Octanoate: What sets propyl octanoate apart from these similar compounds is its specific balance of volatility and aroma profile, making it particularly effective as a flavoring agent while also being less common than other esters like ethyl hexanoate or butyl octanoate. Its synthesis through both chemical methods and fermentation also highlights its versatility compared to more commonly synthesized esters.
The International Union of Pure and Applied Chemistry (IUPAC) designates propyl octanoate as propyl octanoate, reflecting its composition as the propyl ester of octanoic acid. Alternative nomenclature includes n-propyl octanoate and octanoic acid propyl ester, emphasizing its linear alkyl configuration. Common synonyms, such as propyl caprylate (derived from caprylic acid, the common name for octanoic acid), appear in flavor and fragrance industries. Regulatory databases, including the European Chemicals Agency (ECHA) and CAS Common Chemistry, standardize these identifiers to ensure consistency across disciplines.
Propyl octanoate’s molecular formula, C₁₁H₂₂O₂, corresponds to a molar mass of 186.29 g/mol. Its structure comprises an octanoyl group (CH₃(CH₂)₆CO−) linked via an ester bond to a propyl moiety (CH₂CH₂CH₃). The ester’s aliphatic nature confers low polarity, evidenced by a calculated logP value of 4.35, indicative of high hydrophobicity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar ester carbonyl group (C=O) and flexible alkyl chains, enabling conformational adaptability.
Property | Value | Source |
---|---|---|
Density (20°C) | 0.865–0.880 g/mL | |
Boiling Point | 225–226°C | |
Refractive Index | 1.419–1.423 | |
Melting Point | -46.2°C |
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C–O ester linkage).
Mass Spectrometry (MS):Characteristic fragments at m/z 61 (C₃H₅O₂⁺), 43 (C₂H₃O⁺), and 145 (C₈H₁₇O₂⁺), consistent with ester cleavage patterns.
Propyl octanoate is an aliphatic ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 grams per mole [1] [2] [3]. The compound is systematically named as octanoic acid, propyl ester, and bears the Chemical Abstracts Service registry number 624-13-5 [2] [3] [4]. The International Union of Pure and Applied Chemistry Standard InChI Key for this compound is IDHBLVYDNJDWNO-UHFFFAOYSA-N [2] [3] [4].
The molecular structure consists of an octanoic acid moiety (eight-carbon carboxylic acid chain) esterified with a propyl alcohol group [1] [2]. The ester functional group (-COO-) serves as the central linkage between the eight-carbon fatty acid chain and the three-carbon alkyl chain [4] [7]. The Simplified Molecular Input Line Entry System notation for propyl octanoate is CCCCCCCC(=O)OCCC, which clearly depicts the linear arrangement of carbon atoms with the ester linkage [3] [7].
Propyl octanoate exhibits constitutional isomerism with several related ester compounds that share the same molecular formula C₁₁H₂₂O₂ [19] [20]. These constitutional isomers include methyl decanoate, ethyl nonanoate, butyl heptanoate, and pentyl hexanoate [20]. Each of these compounds contains eleven carbon atoms and two oxygen atoms but differs in the distribution of carbon atoms between the acid and alcohol portions of the ester [19] [20].
The isomeric relationship between these esters demonstrates the concept of metamerism, where isomers possess different alkyl chain distributions on either side of the functional group [19]. In the case of propyl octanoate, the propyl group (three carbons) is attached to the oxygen atom of the ester linkage, while the octanoic acid portion contributes eight carbon atoms to the overall structure [19] [20].
Research has demonstrated that these constitutional isomers exhibit different binding affinities and physical properties despite their identical molecular formulas [20]. Studies using capsule-based molecular recognition systems have shown that propyl octanoate exhibits weaker binding compared to methyl decanoate but stronger binding than certain other constitutional isomers in the series [20].
Propyl octanoate exists as a transparent liquid at room temperature with a colorless to almost colorless appearance [10] [12]. The compound maintains its liquid state across a wide temperature range, with a melting point of -46.2 degrees Celsius and a boiling point ranging from 225 to 226 degrees Celsius at standard atmospheric pressure [4] [8] [10] [12].
The density of propyl octanoate at 25 degrees Celsius ranges from 0.8659 to 0.8670 grams per milliliter [8] [10]. The refractive index of the compound falls within the range of 1.4190 to 1.4230, indicating moderate optical density characteristics [10] [12]. These values are consistent with typical aliphatic ester compounds of similar molecular weight and carbon chain length [8] [10].
The vapor pressure of propyl octanoate at 25 degrees Celsius is 0.09 millimeters of mercury, indicating relatively low volatility compared to shorter-chain esters [10]. The flash point of the compound is 87.9 degrees Celsius, classifying it as a combustible liquid with moderate fire hazard potential [10] [12]. The relatively low vapor pressure and moderate flash point are attributable to the compound's molecular weight and intermolecular forces [10] [12].
Property | Value | Source |
---|---|---|
Enthalpy of Formation (gas, standard) | -515.17 kJ/mol | [22] |
Enthalpy of Fusion | 27.03 kJ/mol | [22] |
Enthalpy of Vaporization | 49.24-58.8 kJ/mol | [9] [22] |
Heat Capacity (gas, 298K) | 415.24 J/mol·K | [22] |
Critical Temperature | 701.19 K | [22] |
Critical Pressure | 2014.51 kPa | [22] |
Critical Volume | 0.675 m³/kmol | [22] |
Gibbs Free Energy of Formation | -192.18 kJ/mol | [22] |
The thermodynamic properties of propyl octanoate reflect its molecular structure and intermolecular interactions [22]. The enthalpy of formation value of -515.17 kilojoules per mole indicates the compound's relative stability compared to its constituent elements [22]. The enthalpy of vaporization ranges from 49.24 to 58.8 kilojoules per mole, depending on the measurement conditions and temperature [9] [22].
Propyl octanoate exhibits characteristic spectroscopic features that enable its identification and structural confirmation [11] [30]. Mass spectrometric analysis reveals molecular ion peaks consistent with its molecular weight of 186.29 atomic mass units [11] [29]. The fragmentation pattern in mass spectrometry typically shows loss of the propyl group (43 atomic mass units) and formation of characteristic ester-related fragments [29] [32].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [11] [28]. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the carbonyl carbon (170-185 parts per million region) and the various aliphatic carbon environments [28]. The ester carbonyl carbon typically appears in the 170-185 parts per million range, consistent with other aliphatic esters [28].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₂₂O₂ | [1] [2] [3] |
Molecular Weight | 186.29 g/mol | [2] [3] [10] |
CAS Registry Number | 624-13-5 | [2] [3] [4] |
Melting Point | -46.2°C | [4] [10] [12] |
Boiling Point | 225-226°C | [8] [10] [12] |
Density at 25°C | 0.8659-0.8670 g/mL | [8] [10] |
Refractive Index | 1.4190-1.4230 | [10] [12] |
Flash Point | 87.9°C | [10] [12] |
Vapor Pressure at 25°C | 0.09 mmHg | [10] |
Appearance | Transparent liquid | [10] [12] |
Computational modeling of propyl octanoate employs various levels of quantum mechanical theory to predict molecular properties and behavior [14] [15] [16]. Density functional theory calculations using the B3LYP functional with cc-pVTZ basis sets have been applied to similar ester compounds to determine electronic structure and molecular geometry [15] [16]. These calculations provide insights into the electronic distribution, molecular orbital characteristics, and conformational preferences of the molecule [15] [27].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels can be calculated using quantum mechanical methods to predict electronic properties and reactivity [25] [27]. These frontier orbital energies are crucial for understanding the compound's electronic behavior and potential interactions with other molecules [25] [27].
Computational studies have examined the conformational flexibility of propyl octanoate through systematic variation of dihedral angles and energy minimization [34] [35]. The molecule exhibits multiple low-energy conformations due to rotation around single bonds, particularly the carbon-carbon bonds in the alkyl chains [34] [35]. The energy barriers for rotation around these bonds are typically in the range of 10-12 kilojoules per mole for similar alkyl chain systems [35].
Molecular dynamics simulations can provide information about the dynamic behavior of propyl octanoate in various environments [15] [16]. These simulations account for thermal motion and intermolecular interactions, offering insights into the compound's behavior in solution or at interfaces [15] [16].
Quantitative structure-activity relationship models have been developed for ester compounds, including propyl octanoate, to predict biological and physicochemical properties [17] [18]. These models utilize molecular descriptors such as ovality parameters, electronic properties, and topological indices to establish correlations with experimental data [17] [18].
The molecular ovality descriptors have proven particularly useful for predicting toxicological properties of aliphatic esters [17]. These descriptors quantify the three-dimensional shape characteristics of molecules and correlate with biological activity patterns [17] [18]. Cross-validation studies have demonstrated good predictive power for these models, with correlation coefficients exceeding 0.770 for various biological endpoints [17].
Computational analysis reveals the electronic structure of propyl octanoate through calculation of molecular orbital energies and electron density distributions [25] [27]. The ester functional group significantly influences the electronic properties, with the carbonyl oxygen and ester oxygen atoms serving as electron-rich centers [25] [27]. The molecular orbital calculations provide information about electron delocalization and potential sites for chemical reactivity [25] [27].
Computational methods such as the Joback group contribution method have been employed to predict thermodynamic properties of propyl octanoate [22]. These methods break down the molecule into functional group contributions and sum the individual contributions to estimate overall molecular properties [22]. The predicted values show good agreement with experimental data for properties such as heat capacity, enthalpy of formation, and critical constants [22].
Computational modeling has examined the behavior of propyl octanoate in various solvent environments using continuum solvation models [15] [16]. The polarizable continuum model and conductor-like polarizable continuum model approaches have been applied to predict solvation effects on molecular geometry and electronic properties [15] [16]. These calculations help understand how the compound behaves in different chemical environments and predict its partitioning behavior between phases [16].
The Fischer esterification represents the most fundamental approach for propyl octanoate synthesis, involving the direct reaction between octanoic acid and propanol in the presence of an acid catalyst [3] [4]. This method typically employs sulfuric acid as the catalyst, operating at temperatures ranging from 80 to 115°C with reaction times extending from 2 to 24 hours [3] [4]. The process achieves yields between 70 to 85%, making it a reliable but not optimally efficient synthesis route [4].
The mechanism proceeds through the formation of a tetrahedral intermediate following protonation of the carbonyl oxygen of octanoic acid. The alcohol nucleophile attacks the electrophilic carbon, leading to water elimination and ester bond formation [3]. A critical limitation of this approach involves the equilibrium nature of the reaction, requiring water removal to drive the reaction toward completion [3] [4].
The Dean-Stark method represents an enhancement of traditional Fischer esterification through continuous water removal during the reaction process [3] [4]. This approach employs a specialized apparatus that enables azeotropic distillation of water with an organic solvent, typically toluene or benzene, maintaining the reaction equilibrium in favor of ester formation [3].
Operating conditions involve temperatures between 115 to 140°C with reaction times of 6 to 9 hours, achieving superior yields of 85 to 95% [4]. The continuous water removal mechanism significantly improves conversion efficiency compared to simple Fischer esterification, making this method particularly attractive for industrial applications where higher yields justify the additional equipment complexity [3] [4].
Various acid catalysts have been investigated for propyl octanoate synthesis, with sulfuric acid and hydrochloric acid representing the most commonly employed systems [1] [3] [4]. Concentrated sulfuric acid, used in catalytic amounts (typically 0.1 to 2 weight percent), facilitates the esterification at temperatures between 80 to 85°C [4]. This approach has demonstrated compatibility with microwave heating, enabling faster reaction times of 2 to 6 hours while maintaining yields of 75 to 85% [4] [5].
Hydrochloric acid catalysis offers an alternative approach, operating at slightly higher temperatures of 85 to 100°C with reaction times of 4 to 8 hours and yields ranging from 70 to 80% [4]. While generally less efficient than sulfuric acid catalysis, hydrochloric acid systems provide advantages in certain applications where chloride contamination is less problematic than sulfate residues [4].
Contemporary research has focused on developing more efficient, selective, and environmentally sustainable catalytic systems for propyl octanoate synthesis. These approaches encompass heterogeneous catalysts, enzymatic systems, and novel organometallic catalysts that offer improved performance and operational advantages.
Zinc-based catalysts have emerged as particularly promising heterogeneous systems for propyl octanoate synthesis. Layered zinc n-octanoate catalysts, developed through systematic optimization studies, demonstrate remarkable catalytic activity under specific reaction conditions [6] [7] [8]. These systems operate optimally at 165°C with alcohol-to-acid molar ratios of 6:1 to 8:1, achieving conversions up to 75% using catalyst loadings of 5.97 to 10 weight percent relative to acid mass [6] [7] [8].
The zinc octanoate catalyst system offers significant advantages including heterogeneous operation, facilitating easy separation and potential recyclability [6] [7]. The layered structure provides enhanced surface area and controlled active site distribution, contributing to improved catalytic performance compared to conventional acid catalysts [7] [8]. Temperature effects prove critical, with studies demonstrating that catalytic activity increases substantially from 145°C to 165°C, while further temperature increases provide diminishing returns [7] [8].
Bismuth triflate (Bi(OTf)₃) represents an innovative catalytic approach offering exceptional performance under mild reaction conditions [9]. This Lewis acid catalyst operates effectively at room temperature to 60°C, achieving near-quantitative conversions (95-100%) with excellent selectivity [9]. The mild reaction conditions minimize side reactions and energy requirements while maintaining high catalytic efficiency [9].
The mechanism involves Lewis acid activation of the carbonyl carbon through coordination with bismuth, enhancing electrophilic character and facilitating nucleophilic attack by the alcohol [9]. Unlike traditional Brønsted acid catalysts, the bismuth system demonstrates reduced tendency toward ether formation and other side reactions, contributing to improved selectivity [9].
Immobilized lipase systems provide a green chemistry approach to propyl octanoate synthesis, operating under mild conditions with excellent selectivity [10] [11] [12]. Various lipase preparations, including Candida antarctica lipase B (CALB) and Rhizomucor miehei lipase, demonstrate effective catalytic activity for esterification reactions [10] [11] [12].
These enzymatic systems typically operate at temperatures between 30 to 60°C under solvent-free conditions, achieving yields of 80 to 95% [11] [12]. The mild operating conditions preserve catalyst integrity and minimize energy requirements, while the high selectivity reduces purification demands [11] [12]. Enzyme immobilization facilitates catalyst recovery and reuse, with some systems demonstrating stable performance through multiple reaction cycles [11] [12].
Reaction optimization studies reveal the importance of substrate molar ratios, with optimal alcohol-to-acid ratios typically ranging from 1:5 to 1:7 [11]. Temperature effects follow expected patterns, with activity increasing to optimal ranges around 30-40°C before declining due to enzyme denaturation at higher temperatures [11].
Heteropoly acids represent a versatile class of solid acid catalysts offering high activity and unique selectivity characteristics [13]. These Keggin-structure polyoxometalates demonstrate remarkable catalytic performance in esterification reactions, achieving conversions of 85 to 98% under various reaction conditions [13].
The pseudoliquid behavior of heteropoly acids enables polar reactants to penetrate the catalyst bulk, effectively utilizing the entire catalyst volume rather than only surface sites [13]. This phenomenon contributes to exceptionally high catalytic activities at relatively low temperatures, making heteropoly acids particularly attractive for industrial applications [13].
Advanced solid acid catalysts, including Nafion-H and other perfluorinated sulfonic acid resins, offer continuous processing capabilities with excellent catalytic performance [3]. These systems operate effectively at 125°C in continuous flow configurations, achieving yields of 98% with short contact times of 5-7 seconds [3].
The continuous flow operation provides several advantages including precise temperature control, enhanced heat and mass transfer, and simplified product separation [3]. The solid acid catalyst facilitates easy separation from reaction products and demonstrates excellent stability under operating conditions [3].
Industrial production of propyl octanoate requires careful consideration of process economics, environmental impact, and product quality requirements. Modern industrial approaches integrate traditional synthesis methods with advanced process optimization strategies to achieve efficient, sustainable production.
Industrial production typically employs batch or continuous reactor configurations depending on production scale and operational requirements. Batch processes offer flexibility for varying production demands and product specifications, while continuous processes provide enhanced efficiency and consistent product quality for large-scale production [14].
Reactor design considerations include efficient heat transfer systems to manage exothermic esterification reactions, effective mixing to ensure good mass transfer between reactants, and appropriate materials of construction to handle corrosive acid catalysts [14]. Temperature control proves critical for maintaining optimal reaction rates while minimizing side reactions and catalyst degradation [14].
Modern industrial processes increasingly employ process intensification techniques to improve efficiency and reduce environmental impact [14]. Microwave heating integration offers rapid, uniform heating with improved energy efficiency compared to conventional heating methods [15] [5]. Studies demonstrate that microwave-assisted esterification can reduce reaction times from hours to minutes while maintaining or improving yields [15] [5].
Continuous flow chemistry provides another intensification approach, offering superior heat and mass transfer, precise residence time control, and enhanced safety through reduced inventory of reactive materials [14]. Flow systems also facilitate integration of reaction and separation operations, reducing overall process complexity and energy requirements [14].
Product separation and purification represent significant cost components in industrial production, particularly for high-purity applications in food and pharmaceutical industries [16] [17]. Advanced distillation techniques, including reactive distillation and divided wall columns, enable simultaneous reaction and separation, improving overall process efficiency [18].
Water management strategies prove critical for esterification processes, with advanced membrane separation and molecular sieve systems offering energy-efficient alternatives to traditional distillation-based water removal [18]. These approaches reduce energy consumption while maintaining high separation efficiency [18].
Economic optimization involves balancing capital investment, operating costs, and product quality requirements to achieve optimal profitability [19] [18]. Key economic factors include catalyst costs and lifetime, energy consumption for heating and separation, raw material utilization efficiency, and waste treatment costs [19] [18].
Advanced process control systems enable real-time optimization of operating conditions to maintain product quality while minimizing costs [18]. These systems integrate process monitoring, predictive modeling, and automated control to achieve consistent operation at optimal conditions [18].
Irritant